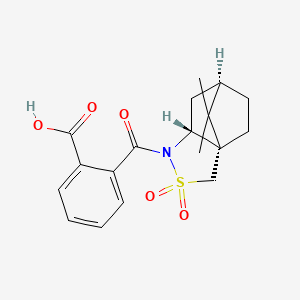
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is a chiral auxiliary compound widely used in asymmetric synthesis. It is derived from camphor and phthalic anhydride, and it plays a crucial role in the stereoselective synthesis of various organic compounds. The compound is known for its ability to induce chirality in the molecules it interacts with, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam typically involves the reaction of camphorsultam with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It is used in the development of drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam exerts its effects involves the induction of chirality in the molecules it interacts with. The compound acts as a chiral template, guiding the formation of stereoselective products. This is achieved through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the compound and the substrate.
類似化合物との比較
Similar Compounds
- N-(2-Carboxybenzoyl)anthranilic acid
- N-(2-Carboxybenzoyl)glutamic acid
- N-(2-Carboxybenzoyl)phenylalanine
Uniqueness
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is unique due to its high efficiency in inducing chirality and its versatility in various chemical reactions. Compared to similar compounds, it offers better selectivity and higher yields in asymmetric synthesis, making it a preferred choice for researchers and industrial chemists.
特性
CAS番号 |
179950-32-4 |
|---|---|
分子式 |
C18H21NO3S |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H21NO3S/c1-17(2)11-7-8-18(17)10-23-19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22) |
InChIキー |
WQQBUPWCENQXFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
異性体SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
正規SMILES |
CC1(C2CCC13CSN(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















